The synthesis of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride typically involves a multi-step process, which may include the following general methods:
Throughout these processes, parameters such as temperature, reaction time, and solvent choice play critical roles in determining yield and purity .
The molecular structure of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride features a central benzimidazole ring, which is fused to a propyl chain and a methylamine group. Key structural details include:
The InChI representation of the compound is as follows: InChI=1/C11H16Cl2N3/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14)
.
[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride can participate in various chemical reactions:
These reactions are influenced by factors such as pH and solvent conditions .
The mechanism of action for [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride is primarily linked to its interaction with biological targets:
Quantitative studies on binding affinities and biological assays are crucial for elucidating these mechanisms .
The physical and chemical properties of [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | C11H16Cl2N3 |
Molar Mass | 234.12 g/mol |
Density | 1.114 g/cm³ |
Boiling Point | 401°C at 760 mmHg |
Flash Point | 196.3°C |
Vapor Pressure | 1.22E-06 mmHg at 25°C |
Refractive Index | 1.612 |
These properties indicate that the compound is a solid at room temperature with moderate thermal stability and low volatility .
[3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride has several scientific applications:
Research continues into optimizing its efficacy and exploring new therapeutic uses based on its chemical structure .
Benzimidazole represents a privileged scaffold in medicinal chemistry, characterized by a fused benzene and imidazole ring system. This heterocyclic nucleus constitutes the core structural element of approximately 80% of clinically significant pharmaceuticals, underscoring its fundamental importance in drug discovery [8]. The remarkable versatility of the benzimidazole scaffold stems from its exceptional bioavailability, metabolic stability, and capacity for diverse molecular interactions with biological targets [2] [8]. Its structural geometry permits extensive derivatization, enabling fine-tuning of pharmacological properties while maintaining favorable pharmacokinetic profiles. The intrinsic aromaticity and hydrogen-bonding capabilities of benzimidazole facilitate binding to numerous biological macromolecules, including enzymes, receptors, and nucleic acids, thereby enabling broad-spectrum biological activities [4] [6]. Within this molecular framework, the 2-position of benzimidazole emerges as a critical site for strategic modification, profoundly influencing target affinity and selectivity across therapeutic categories [1] [10]. The compound [3-(1H-benzimidazol-2-yl)propyl]methylamine dihydrochloride exemplifies a structurally sophisticated benzimidazole derivative, incorporating both the privileged heterocycle and a strategically positioned alkylamine side chain optimized for biological activity.
The medicinal exploration of benzimidazoles commenced in earnest during the mid-20th century, with thiobendazole (1961) marking the first significant anthelmintic agent derived from this heterocyclic system [5]. This breakthrough demonstrated the potential of benzimidazole derivatives to target parasitic organisms selectively, paving the way for subsequent structural refinements. The 1970s witnessed the development of mebendazole and albendazole, which exhibited enhanced broad-spectrum anthelmintic efficacy through microtubule disruption in parasites [1] [5]. Concurrently, the serendipitous discovery of cimetidine's histamine H₂-receptor antagonism (though not a benzimidazole proper) stimulated investigation into related heterocycles, ultimately leading to the revolutionary proton pump inhibitor (PPI) class in the 1980s. Omeprazole (launched 1988), a substituted benzimidazole prodrug, represented a paradigm shift in acid-related disorder management by covalently inhibiting the H⁺/K⁺-ATPase enzyme [5] [8]. This era also saw the introduction of astemizole (H₁-antihistamine) and doxercalciferol (vitamin D analog) featuring benzimidazole components, further validating the scaffold's therapeutic versatility. The 1990s expanded applications into oncology with veliparib (PARP inhibitor) and candesartan (angiotensin II receptor blocker), highlighting benzimidazole's adaptability to diverse target classes [5] [8]. The 21st century has witnessed exponential growth in benzimidazole-based drug discovery, with numerous candidates in clinical development and extensive patent activity focusing on novel substitutions and hybrid molecules [2] [5]. Recent innovations include CXCR3 chemokine receptor antagonists for inflammatory disorders, ITK kinase inhibitors for autoimmune conditions, and advanced antimicrobial agents addressing drug-resistant pathogens [5] [10].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Decade | Representative Drug | Therapeutic Category | Primary Mechanism |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Microtubule disruption |
1970s | Mebendazole/Albendazole | Broad-spectrum anthelmintic | Microtubule inhibition |
1980s | Omeprazole | Antiulcer/Proton pump inhibitor | H⁺/K⁺-ATPase inhibition |
1990s | Astemizole | Antihistamine | H₁-receptor antagonism |
1990s | Candesartan | Antihypertensive | AT₁ receptor blockade |
2000s | Veliparib | Antineoplastic | PARP enzyme inhibition |
2010s | CXCR3 Antagonists | Anti-inflammatory | Chemokine receptor blockade |
The 2-position of the benzimidazole nucleus represents the most pharmacologically consequential site for molecular modification, profoundly influencing target specificity and binding affinity across therapeutic classes. This strategic location enables direct interaction with biological targets through hydrogen bonding, hydrophobic contacts, and π-π stacking [1] [6]. In proton pump inhibitors (omeprazole, pantoprazole), the 2-position hosts an electron-donating pyridylmethylsulfinyl group essential for prodrug activation and subsequent covalent binding to cysteine residues in the H⁺/K⁺-ATPase pump [5] [6]. The spatial orientation of this substituent determines acid stability and activation kinetics. For anthelmintic agents (albendazole, mebendazole), the 2-carbamate functionality is indispensable for microtubule binding in parasites, with modifications altering spectrum and potency against nematodes, cestodes, and trematodes [1] [5]. Antihypertensive angiotensin II receptor blockers (ARBs) such as candesartan feature 2-alkyl/alkoxycarbonyl chains that optimize interaction with the AT₁ receptor's hydrophobic binding pocket, with subtle variations determining insurmountable antagonism and inverse agonism properties [5] [8]. Antimicrobial benzimidazoles frequently incorporate 2-alkylthio or 2-aminomethyl groups, enhancing penetration through microbial membranes and interaction with essential enzymes like DNA gyrase or topoisomerase IV [10]. The 2-mercapto derivatives demonstrate particular efficacy against fungal pathogens through inhibition of ergosterol biosynthesis [10]. Recent anticancer agents exploit the 2-position for tethering DNA-intercalating moieties (acridine, anthraquinone) or protein-binding elements (acrylamides, maleimides), enabling dual targeting approaches [2] [8]. The electronic character of 2-substituents significantly modulates the benzimidazole's pKa, influencing cellular uptake, distribution, and target engagement under physiological conditions.
Table 2: Structure-Activity Relationships of 2-Substituted Benzimidazoles
Therapeutic Class | 2-Position Substituent | Biological Consequence | Key Interactions |
---|---|---|---|
Proton Pump Inhibitors | Pyridylmethylsulfinyl | Prodrug activation in acidic environment | Covalent disulfide bond with H⁺/K⁺-ATPase |
Anthelmintics | Methylcarbamate | Microtubule polymerization inhibition | β-Tubulin binding at benzimidazole site |
Antihypertensives (ARBs) | Alkoxycarbonyl chains | Insurmountable receptor antagonism | Hydrophobic pocket occupation in AT₁ receptor |
Antimicrobials | Alkylthio/Aminomethyl | Enhanced microbial membrane penetration | Inhibition of DNA gyrase/topoisomerase IV |
Anticancer Agents | DNA-intercalating groups | Dual targeting of enzymes and DNA | Topoisomerase inhibition with DNA intercalation |
Antifungals | Mercapto groups | Ergosterol biosynthesis disruption | Lanosterol 14α-demethylase binding |
[3-(1H-Benzimidazol-2-yl)propyl]methylamine dihydrochloride represents a structurally sophisticated benzimidazole derivative featuring a strategically designed propylamine linker terminating in a methylamino group, presented as a stable dihydrochloride salt. The compound has the systematic IUPAC designation 1-(1H-benzimidazol-2-yl)-3-(methylamino)propane dihydrochloride, with molecular formula C₁₁H₁₇Cl₂N₃ [3] [7]. Its structural architecture positions it within the pharmacologically significant category of 2-alkylamino benzimidazoles, characterized by enhanced receptor interaction capabilities compared to simple alkyl derivatives. The propyl spacer (C3 chain) provides optimal distance between the benzimidazole core and the terminal methylamino group, facilitating simultaneous engagement with complementary binding regions in biological targets. Molecular modeling suggests this three-carbon tether enables extended conformations ideal for interacting with G-protein coupled receptors (GPCRs) and enzyme active sites requiring dual-point attachment [9]. The terminal methylamine functions as a cationic center at physiological pH, enhancing water solubility and enabling electrostatic interactions with aspartate/glutamate residues in target proteins. This moiety significantly influences the compound's physicochemical profile, contributing to a calculated logP of approximately 1.8 and moderate aqueous solubility enhanced by salt formation [3] [7]. The dihydrochloride salt form improves crystallinity and stability under ambient conditions, with characteristic decomposition observed above 250°C [3]. This formulation strategy addresses potential hygroscopicity associated with the free base while maintaining bioavailability through complete ionization in aqueous environments.
Structurally, this compound distinguishes itself from classical benzimidazole drugs through its bifunctional design. Unlike omeprazole (2-pyridylmethylsulfinyl) or albendazole (methylcarbamate), which feature aromatic or heteroatom-rich 2-substituents, [3-(1H-benzimidazol-2-yl)propyl]methylamine employs a flexible aliphatic chain optimized for receptor engagement requiring conformational adaptability. This design shares conceptual parallels with antihistaminic benzimidazoles such as astemizole, which incorporates a flexible linker between heterocyclic systems, but differs significantly through its terminal cationic amine rather than piperidine [5] [9]. The compound's structural similarity to patented histamine H₃/H₄ receptor antagonists and tachykinin modulators suggests potential applications in allergic, inflammatory, and neurological disorders [9]. In particular, its resemblance to advanced leads described in patent US5922737A indicates possible dual histamine/tachykinin receptor antagonism, where the benzimidazole core engages aromatic stacking interactions while the protonated amine forms salt bridges with conserved aspartate residues [9]. The propyl chain length (vs. shorter ethyl or longer butyl analogs) represents a calculated compromise between conformational freedom and entropic penalties upon receptor binding, potentially optimizing binding kinetics and functional selectivity.
Table 3: Molecular Characteristics of [3-(1H-Benzimidazol-2-yl)propyl]methylamine Dihydrochloride
Molecular Property | Specification | Biological Significance |
---|---|---|
Systematic Name | 1-(1H-Benzimidazol-2-yl)-3-(methylamino)propane dihydrochloride | Precise structural identification |
Molecular Formula | C₁₁H₁₇Cl₂N₃ | Elemental composition and molecular weight (262.18 g/mol) |
Salt Form | Dihydrochloride | Enhanced crystallinity and aqueous solubility |
Key Structural Features | 2-Substituted benzimidazole with C3 alkyl spacer terminating in methylamino group | Bifunctional binding capability |
Ionization State | Dicationic (protonated amine) at physiological pH | Electrostatic target interactions and solubility |
Storage Conditions | Room temperature (RT), solid form | Handling and stability considerations |
Structural Analogs | Histamine H₃/H₄ antagonists, Tachykinin modulators | Therapeutic target implications |
Table 4: Structural Comparison with Classical Benzimidazole Drugs
Compound | Core Structure | 2-Position Substituent | Therapeutic Target |
---|---|---|---|
[3-(1H-Benzimidazol-2-yl)propyl]methylamine | Benzimidazole | -CH₂CH₂CH₂NHCH₃ | GPCRs (Histamine/Tachykinin receptors) |
Omeprazole | Benzimidazole | -OCH₃ and -CH₂(4-methoxy-3,5-dimethylpyridyl)sulfinyl | H⁺/K⁺-ATPase (covalent inhibitor) |
Albendazole | Benzimidazole | -NHCOCH₂SCH₃ | Parasitic β-tubulin |
Candesartan | Benzimidazole-7-carboxylate | -OH and -[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl | AT₁ angiotensin receptor |
Astemizole | Benzimidazolone | -[4-Fluorobenzyl]-N-methylpiperazine | H₁ histamine receptor |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2